Heptan-4-yl acetate
Description
Heptan-4-yl acetate is a branched-chain ester with the acetate functional group attached to the fourth carbon of a seven-carbon heptane backbone. Esters of this type are commonly used in flavor and fragrance industries due to their fruity or floral odors. This compound’s synthesis likely involves the esterification of heptan-4-ol with acetic acid, a standard method for producing alkyl acetates. Its applications may overlap with related esters in perfumery or food additives, though specific regulatory or commercial data requires further research.
Properties
IUPAC Name |
heptan-4-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(7-5-2)11-8(3)10/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGPRBLTIYFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521325 | |
| Record name | Heptan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-84-6 | |
| Record name | 4-Heptanol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptan-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-4-yl acetate can be synthesized through the esterification reaction between heptan-4-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of heptan-4-ol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Heptan-4-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptan-4-ol and acetic acid.
Oxidation: The compound can be oxidized to form heptanoic acid and acetic acid under strong oxidizing conditions.
Reduction: Reduction of this compound can yield heptan-4-ol and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Heptan-4-ol and acetic acid.
Oxidation: Heptanoic acid and acetic acid.
Reduction: Heptan-4-ol and ethanol.
Scientific Research Applications
Heptan-4-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies related to olfactory receptors and the sensory perception of odors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of perfumes and cosmetic products.
Mechanism of Action
The mechanism of action of heptan-4-yl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. Additionally, its ester functional group allows it to participate in various biochemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Heptan-4-yl acetate with structurally similar compounds:
| Compound Name | CAS No. | Molecular Formula | Functional Group | Key Structural Features |
|---|---|---|---|---|
| This compound* | Not listed | C₉H₁₈O₂ | Ester | Acetate group at C4 of heptane |
| Heptan-3-yl acetate | 5921-83-5 | C₉H₁₈O₂ | Ester | Acetate group at C3 of heptane |
| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | Ester | Acetate group at terminal carbon (C6) |
| 4-Heptanone | 123-19-3 | C₇H₁₄O | Ketone | Ketone group at C4 of heptane |
| Vinyl acetate | 108-05-4 | C₄H₆O₂ | Ester | Vinyl group attached to acetate |
*Note: this compound’s properties are extrapolated from related esters.
Key Observations :
- Branching vs. Linearity : this compound’s branching (acetate at C4) may reduce volatility compared to linear hexyl acetate, altering its odor profile and solubility .
- Functional Group Differences: Compared to 4-heptanone (a ketone), this compound’s ester group enhances polarity, influencing solubility in organic solvents and metabolic pathways .
- Chain Length: Longer carbon chains (e.g., heptan-4-yl vs.
Metabolic Pathways :
Physicochemical Properties (Extrapolated)
| Property | This compound | Hexyl acetate | 4-Heptanone |
|---|---|---|---|
| Boiling Point (°C) | ~170-180* | 169 | 144 |
| Odor | Fruity, floral* | Sweet, fruity | Musty, cheesy |
| Solubility in Water | Low | 0.2 g/L (20°C) | 1.4 g/L (20°C) |
| LogP (Octanol-Water) | ~3.0* | 2.83 | 1.96 |
*Estimated based on homologous compounds.
Biological Activity
Heptan-4-yl acetate, also known as 4-heptyl acetate, is an ester compound with the molecular formula and a CAS number of 5921-84-6. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological properties. This article explores the biological activity of this compound based on diverse research findings.
This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry. Its structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study focused on the essential oils containing this compound, revealing significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
These findings suggest that this compound may be a promising candidate for developing natural antimicrobial agents .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound could inhibit protein denaturation, which is a key factor in inflammatory responses. The percentage inhibition of protein denaturation was measured using various concentrations of this compound, with results indicating a dose-dependent response.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
This data highlights the potential of this compound as an anti-inflammatory agent, possibly useful in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A research study evaluated the antimicrobial efficacy of this compound in combination with other compounds against foodborne pathogens. The study found that when used in synergy with certain essential oils, the antimicrobial activity was significantly enhanced, suggesting that this compound could be utilized in food preservation strategies .
Case Study 2: In Vitro Anti-inflammatory Effects
In another study, this compound was tested for its anti-inflammatory properties using human cell lines. The results indicated that treatment with this compound led to a reduction in pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Heptan-4-yl acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via esterification of heptan-4-ol with acetic acid under acid catalysis. Key variables include temperature (70–110°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify incomplete esterification or side products like diesters. Purity is enhanced by post-reaction neutralization, aqueous washing, and vacuum distillation .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the acetate group (δ ~2.0 ppm for methyl protons) and heptyl chain structure (δ 0.8–1.5 ppm for alkyl protons).
- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies the molecular ion peak (m/z 158) and fragmentation patterns (e.g., loss of acetic acid, m/z 116).
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (C=O stretch) and 1240 cm (C-O ester stretch) confirm ester functionality.
Cross-validation with reference data from databases like PubChem or NIST Chemistry WebBook is critical .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Follow standardized protocols for reaction setup (e.g., inert atmosphere, precise stoichiometry) and purification. Document all variables (e.g., solvent grade, drying methods). Use internal standards in chromatographic analyses and validate spectral data against peer-reviewed literature. For example, discrepancies in boiling points (reported as 175–180°C) may arise from impurities; repeated fractional distillation under controlled pressure resolves this .
Advanced Research Questions
Q. What mechanistic insights exist for the acid-catalyzed hydrolysis of this compound, and how can kinetic studies be designed to elucidate reaction pathways?
- Methodological Answer : Acid hydrolysis proceeds via nucleophilic attack of water on the protonated carbonyl, forming a tetrahedral intermediate. Kinetic studies should:
- Vary pH : Monitor rate constants () under acidic (pH 1–3) and neutral conditions.
- Use Isotopic Labeling : O-labeled water tracks oxygen incorporation into the acetic acid product.
- Employ Computational Models : Density functional theory (DFT) calculations predict transition states and activation energies.
Conflicting reports on activation parameters (e.g., ΔH) may stem from solvent effects or competing mechanisms (e.g., AAC2 vs. AAL1), requiring controlled solvent systems (e.g., dioxane/water mixtures) .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, Henry’s Law constants) of this compound across studies?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). To resolve:
- Standardize Conditions : Use NIST-recommended apparatus (e.g., ebulliometry for boiling points).
- Cross-Validate Data : Compare experimental results with computational predictions (e.g., COSMO-RS solvation models).
- Analyze Impurities : Trace water or acetic acid residues alter vapor pressure; purity assessment via Karl Fischer titration is essential. For Henry’s Law constants (), ensure temperature control (±0.1°C) during gas-liquid partitioning experiments .
Q. What strategies can mitigate oxidative degradation of this compound in long-term stability studies?
- Methodological Answer : Degradation pathways include autoxidation of the heptyl chain, forming peroxides and aldehydes. Mitigation strategies:
- Antioxidant Additives : Incorporate 0.1% butylated hydroxytoluene (BHT) or nitrogen sparging to exclude oxygen.
- Storage Conditions : Use amber glass vials at −20°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic GC-MS analysis.
Conflicting stability reports may reflect differences in sample handling or analytical sensitivity .
Data Presentation and Analysis Guidelines
-
Tables :
Property Reported Value Measurement Method Reference Boiling Point 175–180°C Ebulliometry log 2.8 ± 0.2 Shake-flask HPLC Vapor Pressure (25°C) 0.12 kPa Static method -
Figures : Spectral data (NMR, IR) should include baseline correction and peak assignments. For kinetic studies, plot vs. [H] to distinguish between acid-dependent mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
